2-[(1H-indazol-5-yl)formamido]propanoic acid

Catalog No.
S3196104
CAS No.
1396973-36-6
M.F
C11H11N3O3
M. Wt
233.227
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1H-indazol-5-yl)formamido]propanoic acid

CAS Number

1396973-36-6

Product Name

2-[(1H-indazol-5-yl)formamido]propanoic acid

IUPAC Name

2-(1H-indazole-5-carbonylamino)propanoic acid

Molecular Formula

C11H11N3O3

Molecular Weight

233.227

InChI

InChI=1S/C11H11N3O3/c1-6(11(16)17)13-10(15)7-2-3-9-8(4-7)5-12-14-9/h2-6H,1H3,(H,12,14)(H,13,15)(H,16,17)

InChI Key

FUEDLJNQONGYML-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)NN=C2

Solubility

not available
  • Availability

  • Future Research Potential

    The presence of the indazole ring and formamido group in the molecule suggests potential for interesting biological properties. Indazole rings are found in several bioactive molecules, including some FDA-approved medications []. Formamide groups can participate in hydrogen bonding, which is crucial for interactions with biological molecules. Therefore, 2-[(1H-indazol-5-yl)formamido]propanoic acid could be a candidate for further investigation in medicinal chemistry or pharmacology.

2-[(1H-indazol-5-yl)formamido]propanoic acid is a chemical compound characterized by its unique structure, which includes an indazole ring and a formamido group attached to a propanoic acid backbone. The compound is notable for its potential biological activities and applications in medicinal chemistry. Its IUPAC name reflects its structural components, highlighting the presence of an indazole moiety and a formamido substituent.

The chemical behavior of 2-[(1H-indazol-5-yl)formamido]propanoic acid can be analyzed through various types of reactions:

  • Substitution Reactions: The compound may undergo nucleophilic substitution at the formamido nitrogen or other reactive sites, allowing for the introduction of different functional groups.
  • Condensation Reactions: It can participate in condensation reactions, particularly with aldehydes or ketones, to form more complex structures.
  • Hydrolysis: The amide bond in the formamido group can be hydrolyzed under acidic or basic conditions, releasing the corresponding acid and amine.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with different properties.

2-[(1H-indazol-5-yl)formamido]propanoic acid exhibits a range of biological activities that make it a subject of interest in pharmacological research. Preliminary studies suggest that compounds with indazole structures often possess:

  • Anticancer Properties: Indazoles have been associated with inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Activity: Some derivatives of indazole are studied for their potential neuroprotective effects, which could be beneficial in neurodegenerative disorders.

These biological activities highlight the compound's potential as a lead structure for drug development.

The synthesis of 2-[(1H-indazol-5-yl)formamido]propanoic acid can be achieved through several methods:

  • Direct Amide Formation:
    • Reacting 1H-indazole with propanoic acid derivatives in the presence of coupling agents (e.g., EDC or DCC) to facilitate amide bond formation.
  • Formamidation Reaction:
    • Treating an appropriate propanoic acid derivative with formamide under reflux conditions, followed by cyclization to introduce the indazole moiety.
  • Multi-step Synthesis:
    • Starting from simpler precursors, such as substituted benzoic acids, followed by cyclization and functional group transformations to yield the final product.

These methods can be optimized based on desired yields and purity levels.

2-[(1H-indazol-5-yl)formamido]propanoic acid has potential applications in various fields:

  • Pharmaceutical Research: As a candidate for drug development targeting cancer, inflammation, and neurodegenerative diseases.
  • Biochemical Studies: Used as a tool compound to study specific biological pathways due to its unique structural features.
  • Chemical Biology: Potentially utilized in probe design for investigating cellular processes involving indazole derivatives.

Interaction studies involving 2-[(1H-indazol-5-yl)formamido]propanoic acid focus on its binding affinity and mechanism of action with biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to cancer or inflammatory processes.
  • Receptor Binding Studies: Investigating how well the compound interacts with various receptors, which could provide insights into its pharmacodynamics.

Such studies are critical for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-[(1H-indazol-5-yl)formamido]propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-IndazoleContains an indazole ring; lacks propanoic acid groupBasic structure without additional functionalization
5-AminoindazoleIndazole ring with an amino groupEnhanced reactivity due to amino functionality
2-(4-Methylphenyl)indazoleIndazole core with a para-methylphenyl substituentPotentially different biological activity due to substitution
4-(1H-Indazol-5-yl)anilineIndazole linked to an aniline structureDifferent electronic properties affecting reactivity

Uniqueness

The uniqueness of 2-[(1H-indazol-5-yl)formamido]propanoic acid lies in its combination of both the indazole moiety and the formamido group attached to a propanoic acid backbone. This specific arrangement may enhance its lipophilicity and bioavailability compared to similar compounds, potentially leading to improved therapeutic efficacy. The presence of both acidic and basic functionalities allows for diverse interactions within biological systems, making it a valuable candidate for further research.

XLogP3

1.5

Dates

Modify: 2023-08-18

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